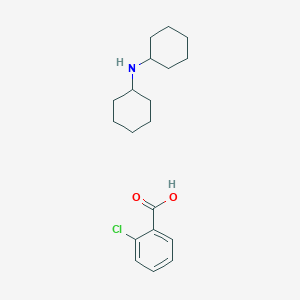![molecular formula C25H27N5O8 B15158251 (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is a synthetic compound with the molecular formula C21H21N3O6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes multiple amide and acetic acid groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups, followed by sequential coupling reactions with glycine derivatives. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient synthesis of large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications and applications in organic synthesis .
Biology
In biological research, the compound is utilized in the study of peptide and protein interactions. Its structure mimics certain peptide sequences, making it useful in the design of peptide-based inhibitors and probes .
Medicine
Its ability to form stable amide bonds makes it a valuable component in the synthesis of bioactive peptides .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of specialized chemicals .
Mécanisme D'action
The mechanism of action of (2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-Gly-OH: This compound shares the Fmoc protection group and glycine residues but lacks the extended acetic acid moiety.
Fmoc-Gly-Gly-Gly-OH: Similar to the target compound but with an additional glycine residue, making it slightly more complex.
Fmoc-Gly-Gly-Phe-Gly-OH: Contains a phenylalanine residue, adding aromatic character to the molecule.
Uniqueness
(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid is unique due to its extended structure with multiple amide and acetic acid groups. This complexity allows for a broader range of chemical modifications and applications compared to simpler analogs .
Propriétés
Formule moléculaire |
C25H27N5O8 |
|---|---|
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H27N5O8/c31-20(27-11-22(33)29-13-24(35)36)9-26-21(32)10-28-23(34)12-30-25(37)38-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,26,32)(H,27,31)(H,28,34)(H,29,33)(H,30,37)(H,35,36) |
Clé InChI |
DIZDLOVNCFNIGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)

![1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)
